molecular formula C36H71NO2 B14128934 N-Octadecanoyloctadecanamide CAS No. 4372-87-6

N-Octadecanoyloctadecanamide

Cat. No.: B14128934
CAS No.: 4372-87-6
M. Wt: 550.0 g/mol
InChI Key: MFPOQHJDIPCXSL-UHFFFAOYSA-N
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Description

N-Octadecanoyloctadecanamide is a bis-amide compound characterized by two octadecanoyl (C₁₇H₃₅CO-) groups. Such compounds typically exhibit high hydrophobicity due to their long alkyl chains and are often utilized in industrial applications such as surfactants, lubricants, or polymer additives. The absence of direct data on this compound in the evidence necessitates comparative analysis with structurally analogous amides, as discussed below.

Properties

CAS No.

4372-87-6

Molecular Formula

C36H71NO2

Molecular Weight

550.0 g/mol

IUPAC Name

N-octadecanoyloctadecanamide

InChI

InChI=1S/C36H71NO2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35(38)37-36(39)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-34H2,1-2H3,(H,37,38,39)

InChI Key

MFPOQHJDIPCXSL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(=O)CCCCCCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Octadecanoyloctadecanamide can be synthesized through the reaction of octadecanoic acid with octadecanamine. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions. The reactants are mixed in a reactor, and the reaction is carried out at elevated temperatures to ensure complete conversion. The product is then purified through recrystallization or distillation to obtain a high-purity compound .

Chemical Reactions Analysis

Types of Reactions: N-Octadecanoyloctadecanamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-Octadecanoyloctadecanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Octadecanoyloctadecanamide involves its interaction with lipid membranes. The long carbon chain allows it to integrate into lipid bilayers, affecting membrane fluidity and stability. This property is utilized in drug delivery systems where the compound can enhance the permeability of cell membranes, facilitating the transport of therapeutic agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally related amides, highlighting differences in molecular properties, functional groups, and applications based on available evidence.

Table 1: Structural and Molecular Comparison

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Properties References
N-Octadecanoyloctadecanamide Not Available C₃₆H₇₁NO₂ 561.96 (calculated) Bis-amide (two C₁₈ chains) Hypothesized: Surfactant N/A
N-(6-Aminohexyl)octadecanamide 29474-30-4 C₂₄H₅₀N₂O 382.67 Amide, primary amine Potential synthesis intermediate
N-Octadecylformamide 32585-06-1 C₁₉H₃₉NO 297.52 Formamide (HCO-NH-) Not specified; likely surfactants
9-Octadecenamide (Oleamide) 301-02-0 C₁₈H₃₅NO 281.49 Unsaturated amide (C18:1) Polymer additive
N-Hydroxyoctanamide 7377-03-9 C₈H₁₇NO₂ 159.23 Hydroxylamine derivative Limited data; safety protocols

N-(6-Aminohexyl)octadecanamide

  • Structure: Features an octadecanoyl chain linked to a 6-aminohexyl group.
  • Key Differences: The primary amine group increases hydrophilicity compared to this compound, making it more reactive in chemical synthesis.

N-Octadecylformamide

  • Structure: Contains a formyl group (HCO-) instead of a second octadecanoyl chain.
  • Key Differences : The shorter acyl group reduces molecular weight (297.52 vs. 561.96) and may enhance solubility in polar solvents. Safety data emphasizes skin and eye protection during handling .

9-Octadecenamide (Oleamide)

  • Structure : An unsaturated amide with a cis double bond at the 9th carbon.
  • Key Differences : The unsaturation lowers melting point and increases flexibility, making it suitable as a polymer additive. ACETO US, LLC specifies its use in polymer manufacturing .

N-Hydroxyoctanamide

  • Structure : A shorter-chain amide (C8) with a hydroxylamine group.
  • Safety protocols recommend respiratory protection due to volatility .

Research Findings and Data Gaps

  • Safety and Handling : N-Hydroxyoctanamide and N-Octadecylformamide require stringent protective measures (e.g., gloves, ventilation), while similar protocols are inferred for the target compound .
  • Environmental Impact: Limited data on biodegradability or ecotoxicity for most compounds, except general warnings against environmental contamination .

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